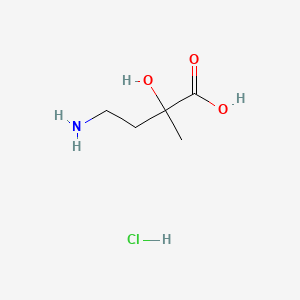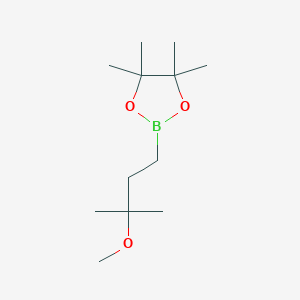
4-Amino-2-hydroxy-2-methylbutanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-hydroxy-2-methylbutanoicacidhydrochloride, also known by its IUPAC name, is a compound with the molecular formula C5H12ClNO3. This compound is a derivative of butanoic acid and is characterized by the presence of an amino group, a hydroxyl group, and a methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-hydroxy-2-methylbutanoicacidhydrochloride typically involves the reaction of 2-methyl-2-hydroxybutanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The final product is purified through crystallization and filtration techniques to achieve high purity levels.
化学反応の分析
Types of Reactions: 4-Amino-2-hydroxy-2-methylbutanoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-methyl-2-oxobutanoic acid.
Reduction: Formation of 4-amino-2-methylbutanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
4-Amino-2-hydroxy-2-methylbutanoicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain amino acids and peptides.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Amino-2-hydroxy-2-methylbutanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It binds to active sites on enzymes, altering their activity and affecting metabolic pathways. This interaction can lead to changes in cellular processes, such as neurotransmitter synthesis and signal transduction.
類似化合物との比較
4-Amino-2-methylbutanoic acid: Lacks the hydroxyl group present in 4-Amino-2-hydroxy-2-methylbutanoicacidhydrochloride.
2-Amino-4-methylbutanoic acid: Differs in the position of the amino group.
2-Hydroxy-4-methylbutanoic acid: Lacks the amino group.
Uniqueness: this compound is unique due to the presence of both an amino group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various research applications.
特性
分子式 |
C5H12ClNO3 |
|---|---|
分子量 |
169.61 g/mol |
IUPAC名 |
4-amino-2-hydroxy-2-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-5(9,2-3-6)4(7)8;/h9H,2-3,6H2,1H3,(H,7,8);1H |
InChIキー |
KAOHZVQXDNKBRX-UHFFFAOYSA-N |
正規SMILES |
CC(CCN)(C(=O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(4-butyl-1H-1,2,3-triazol-1-yl)phenyl]-1-[5-(cyclopentyloxy)-2-methylphenyl]urea](/img/structure/B13578470.png)
amine](/img/structure/B13578477.png)




![10-Methyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13578499.png)







